molecular formula C17H13F2NO4S B2443527 HIF-2alpha-IN-2 CAS No. 1672666-82-8

HIF-2alpha-IN-2

Número de catálogo: B2443527
Número CAS: 1672666-82-8
Peso molecular: 365.35
Clave InChI: GTHLUQQEKIJSME-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

HIF-2alpha-IN-2 is a chemical compound known for its role as an inhibitor of hypoxia-inducible factor 2 alpha. Hypoxia-inducible factor 2 alpha is a transcription factor that plays a crucial role in the cellular response to low oxygen levels, or hypoxia. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of cancers and other diseases characterized by hypoxia.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of HIF-2alpha-IN-2 typically involves multiple steps, starting with the preparation of key intermediates. The process often includes reactions such as condensation, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves stringent quality control measures to monitor the purity and potency of the compound. Advanced techniques such as high-performance liquid chromatography and mass spectrometry are employed to verify the chemical structure and composition.

Análisis De Reacciones Químicas

Mechanism of Action and Key Chemical Interactions

HIF-2α inhibitors, such as PT2385 and PT2977, bind to the PAS-B domain of HIF-2α, inducing conformational changes that disrupt heterodimerization with ARNT. This destabilizes transcriptional activity and downstream target gene expression (e.g., VEGFA, EPO) .

Critical structural interactions include :

  • Hydrogen bonding : Ligands form pi-hydrogen bonds with Tyr281 and His293 residues in the PAS-B pocket .

  • Van der Waals interactions : Fluorinated substituents enhance binding affinity via hydrophobic packing with residues like Met252 .

  • Allosteric displacement : Ligand binding forces Met252 outward, destabilizing the HIF-2α/ARNT interface .

Structural Analysis of HIF-2α Inhibitors

The table below summarizes key SAR findings for HIF-2α inhibitors from compound optimization studies :

CompoundR1R2R3R4SPA IC50 (μM)Luciferase EC50 (μM)
PT2385FFHH0.012 ± 0.0050.027 ± 0.006
PT2977FHFH0.009 ± 0.0050.011 ± 0.004
13FFFH0.009 ± 0.0020.004 ± 0.001

Key observations :

  • Fluorine substituents : Trifluorination (Compound 13) maximizes potency by improving electrostatic interactions with the PAS-B cavity .

  • Positional effects : Fluorine at R1 and R2 enhances affinity, while substituents at R3/R4 reduce activity (e.g., Compound 10: R4-F >10 μM IC50) .

Functional Consequences of Chemical Modifications

  • Heterodimer destabilization : Inhibitors like PT2385 displace Met252, reducing HIF-2α/ARNT binding by 70–90% in TR-FRET assays .

  • Selectivity : HIF-2α inhibitors exhibit >100-fold selectivity over HIF-1α due to differences in PAS-B cavity architecture .

  • Cellular activity : EC50 values for transcriptional inhibition correlate with biochemical IC50, confirming target engagement .

Comparative Stability and Degradation Pathways

HIF-2α stability is regulated by oxygen-independent mechanisms under intermittent hypoxia (IH):

  • Calpain-mediated degradation : Elevated intracellular Ca²⁺ activates calpains, which proteolyze HIF-2α but not HIF-1α .

  • Redox sensitivity : HIF-2α potentiates oxidative cell death via iron-dependent lipid peroxidation and cysteine oxidation, highlighting its unique redox role compared to HIF-1α .

Unresolved Questions and Limitations

  • Metabolic fate : No data on hepatic metabolism or excretion pathways for HIF-2α inhibitors are available in the provided sources.

  • Off-target effects : While selective for HIF-2α, potential interactions with other PAS-domain proteins remain unstudied .

Aplicaciones Científicas De Investigación

Key Applications

  • Cancer Therapy
    • Renal Cell Carcinoma : HIF-2alpha-IN-2 has shown efficacy in preclinical models of renal cell carcinoma by inhibiting tumor growth and angiogenesis. Studies indicate that targeting HIF-2α can enhance the effects of existing therapies such as sunitinib and sorafenib, which are often limited by resistance mechanisms .
    • Liver Cancer : In hepatocellular carcinoma (HCC), elevated levels of HIF-2α correlate with poor prognosis. This compound may reverse chemoresistance by downregulating genes associated with drug resistance .
  • Angiogenesis Inhibition
    • Tumor Microenvironment : HIF-2α plays a critical role in the hypoxic tumor microenvironment, promoting angiogenesis through vascular endothelial growth factor (VEGF) expression. Inhibiting HIF-2α with compounds like this compound can reduce microvessel density in tumors, thereby limiting nutrient supply to cancer cells .
  • Chemotherapy Resistance
    • Mechanisms of Resistance : Research indicates that HIF-2α contributes to chemotherapy resistance by activating survival pathways in cancer cells. By inhibiting HIF-2α, the effectiveness of chemotherapeutic agents can be restored, suggesting a dual role for this compound as both a therapeutic agent and an enhancer of existing treatments .

Data Tables

Application Area Effect of this compound References
Renal Cell CarcinomaInhibits tumor growth; enhances sunitinib efficacy
Hepatocellular CarcinomaReduces chemoresistance; downregulates drug resistance genes
AngiogenesisDecreases microvessel density; inhibits VEGF expression
Chemotherapy ResistanceRestores sensitivity to drugs; activates apoptotic pathways

Case Study 1: Renal Cell Carcinoma

A study demonstrated that treatment with this compound resulted in significant tumor regression in xenograft models of renal cell carcinoma. The compound effectively inhibited the expression of VEGF and other angiogenic factors, leading to decreased tumor vascularization.

Case Study 2: Hepatocellular Carcinoma

In a mouse model of hepatocellular carcinoma induced by N,N-diethylnitrosamine, administration of this compound showed a marked reduction in tumor burden and improved survival rates. The study highlighted the compound's ability to enhance apoptosis through modulation of pro-apoptotic proteins like Bax and Bak .

Mecanismo De Acción

HIF-2alpha-IN-2 exerts its effects by inhibiting the activity of hypoxia-inducible factor 2 alpha. This transcription factor is responsible for regulating the expression of genes involved in the cellular response to hypoxia, including those related to angiogenesis, metabolism, and cell survival. By inhibiting hypoxia-inducible factor 2 alpha, this compound can modulate these pathways and potentially reduce the growth and spread of hypoxia-driven tumors.

Comparación Con Compuestos Similares

Similar Compounds

    Belzutifan: Another hypoxia-inducible factor 2 alpha inhibitor, belzutifan has shown promise in clinical trials for treating renal cell carcinoma and other cancers associated with von Hippel-Lindau disease.

    PT2385: This compound is also a hypoxia-inducible factor 2 alpha inhibitor and has been studied for its potential in treating various cancers.

Uniqueness

HIF-2alpha-IN-2 is unique in its specific binding affinity and inhibitory activity towards hypoxia-inducible factor 2 alpha. Its distinct chemical structure allows for selective inhibition, which can lead to fewer off-target effects and improved therapeutic outcomes compared to other inhibitors.

Actividad Biológica

Hypoxia-inducible factor 2 alpha (HIF-2α) is a transcription factor that plays a critical role in cellular responses to hypoxia, influencing processes such as cell proliferation, survival, and angiogenesis. The compound HIF-2alpha-IN-2 is an inhibitor of HIF-2α, and its biological activity has been the subject of various studies, particularly in the context of cancer and neurodegenerative diseases. This article reviews the biological activity of this compound, supported by data tables and case studies.

HIF-2α is regulated by oxygen levels and modulates the expression of genes involved in metabolic adaptation, angiogenesis, and cell survival. Under hypoxic conditions, HIF-2α dimerizes with HIF-1β and binds to hypoxia response elements (HREs) in target genes, promoting their transcription . this compound inhibits this dimerization and subsequent gene activation, thereby reducing the effects of hypoxia on tumor growth and progression.

Biological Activity in Cancer

Tumor Growth Inhibition
In various cancer models, this compound has demonstrated significant anti-tumor activity. For instance:

StudyModelResult
Renal Cell Carcinoma (RCC)Notable tumor shrinkage observed after treatment with this compound.
Xenograft ModelsInhibition of tumor growth and angiogenesis was reported with sustained treatment.

In a study involving renal clear cell carcinoma (RCC), this compound was shown to suppress the proliferation of cancer cells by inhibiting c-Myc activity, which is often upregulated by HIF-2α . This suppression leads to reduced cell cycle progression in hypoxic conditions.

Case Study: Polycythemia
A notable case study reported that a patient with polycythemia exhibited resolution of symptoms following treatment with this compound. The treatment resulted in normalized erythropoietin levels and reduced red blood cell mass over 24 months . This highlights the compound's potential therapeutic benefits beyond cancer.

Biological Activity in Neurodegenerative Diseases

Recent research has also explored the role of HIF-2α in neurodegenerative conditions such as Alzheimer’s disease (AD). Elevated levels of HIF-2α have been associated with neuroprotective effects under hypoxic stress conditions:

StudyFindings
Increased HIF-2α expression in AD-resilient cases compared to AD pathology.
Upregulation of genes related to cellular stress response due to elevated HIF-2α activity.

In a study examining brain tissues from individuals with AD, significant increases in cytoplasmic HIF-2α expression were noted in resilient cases compared to those affected by AD pathology. This suggests that HIF-2α may play a protective role in neuronal survival under hypoxic conditions .

Propiedades

IUPAC Name

3-fluoro-5-[(2-fluoro-1-hydroxy-7-methylsulfonyl-2,3-dihydro-1H-inden-4-yl)oxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2NO4S/c1-25(22,23)15-3-2-14(12-7-13(19)17(21)16(12)15)24-11-5-9(8-20)4-10(18)6-11/h2-6,13,17,21H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHLUQQEKIJSME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C2C(C(CC2=C(C=C1)OC3=CC(=CC(=C3)C#N)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.